N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 4-ethoxyphenylacetamide moiety at the 7-position.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-19-11-7-16(8-12-19)14-21(24)22-18-10-9-17-6-5-13-23(20(17)15-18)28(25,26)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKAXWIPNZTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound consists of a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 4-ethoxyphenyl acetamide moiety. The structural configuration contributes to its solubility and reactivity, which are critical for its biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 346.43 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, potentially acting as an anticancer agent.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission and pain pathways, suggesting analgesic properties.
Anticancer Activity
Research indicates that compounds with a tetrahydroquinoline structure often exhibit anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), HepG2 (liver cancer), and others.
- Mechanism : Induction of apoptosis and inhibition of cell cycle progression have been observed.
Antimicrobial Properties
The ethanesulfonyl group enhances the compound's antimicrobial efficacy. Preliminary studies suggest activity against several pathogens:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Candida albicans.
Case Studies
Several studies have explored the biological activity of similar compounds within the same structural class:
-
Study on Tetrahydroquinoline Derivatives :
- Researchers synthesized various tetrahydroquinoline derivatives and evaluated their anticancer activities against multiple human tumor cell lines.
- Findings indicated that specific substitutions on the tetrahydroquinoline core significantly enhanced cytotoxicity.
-
Antimicrobial Evaluation :
- A series of sulfonamide derivatives were tested for antimicrobial activity using disk diffusion methods.
- Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Structural Analogs
Positional Isomers and Substituent Variations
- N-[1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Ethoxyphenyl)acetamide (): This positional isomer differs only in the substitution site (6-yl vs. 7-yl). Such variations can significantly alter steric interactions and binding affinities in biological systems. For example, 6-substituted tetrahydroquinolines often exhibit distinct pharmacokinetic profiles compared to 7-substituted analogs due to differences in molecular geometry .
- N-[1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Ethoxyphenyl)acetamide (G502-0052, ): Replacing the ethanesulfonyl group with a cyclopropanecarbonyl moiety reduces molecular weight (378.47 vs. ~388.5 g/mol estimated for the target compound) and alters lipophilicity. Cyclopropane rings enhance metabolic stability but may reduce solubility compared to sulfonyl groups .
*Estimated based on analogs.
Tetrahydroisoquinoline Derivatives ()
Compounds such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) share the acetamide moiety but feature a tetrahydroisoquinoline core. Key differences include:
- Substituents : Piperidine-ethoxy and dimethoxyphenyl groups enhance receptor binding versatility, as seen in orexin receptor antagonism .
- Synthetic Yields : Lower yields (24% for Compound 20 vs. 57–82% for other analogs in ) suggest synthetic challenges with complex substituents .
Pharmacological Analogs
Tacrine-Coumarin Acetamides ()
Derivatives like 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]acetamide (2a) combine acetamide linkers with tacrine (acetylcholinesterase inhibitor) and coumarin (antioxidant) pharmacophores.
GPR139 Agonists ()
Compounds such as (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) demonstrate the role of acetamide groups in central nervous system targets. Their synthesis yields (40%) and HPLC purity (99.4%) highlight rigorous analytical protocols that could be applied to the target compound .
Analytical Characterization
- NMR and MS : Most analogs (e.g., ) use $ ^1H $-NMR and EI-MS/ESI-MS for structural confirmation. For instance, G502-0052 () would display distinct shifts for the cyclopropanecarbonyl group compared to the target compound’s ethanesulfonyl signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
